molecular formula C15H14FN3O5S B3535962 N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

Cat. No.: B3535962
M. Wt: 367.4 g/mol
InChI Key: MIOIFWKZOQNADS-UHFFFAOYSA-N
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Description

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is a complex organic compound characterized by the presence of fluorine, methylsulfonyl, and nitrophenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate protecting groups to form a glycinamide intermediate.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced using reagents such as fluorobenzene derivatives.

    Addition of the Methylsulfonyl Group: This is achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Incorporation of the Nitrophenyl Group: The final step involves nitration reactions to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(3-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

Uniqueness

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5S/c1-25(23,24)18(13-6-2-4-11(16)8-13)10-15(20)17-12-5-3-7-14(9-12)19(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIFWKZOQNADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Reactant of Route 2
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N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Reactant of Route 3
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Reactant of Route 4
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Reactant of Route 5
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Reactant of Route 6
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

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